4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a molecular formula of C20H14I2N2O6 . This compound is characterized by the presence of iodine atoms, a benzoic acid moiety, and a pyrimidinylidene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves multiple steps, typically starting with the iodination of a suitable precursor. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of iodine atoms. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, commonly using reagents like halogens or alkylating agents.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling with boron reagents.
Scientific Research Applications
4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The iodine atoms and the pyrimidinylidene group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its molecular interactions .
Comparison with Similar Compounds
Similar compounds include:
- 4-({2,6-diiodo-4-[(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid
- 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
Compared to these compounds, 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H14I2N2O6 |
---|---|
Molecular Weight |
632.1 g/mol |
IUPAC Name |
4-[[2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H14I2N2O6/c1-24-18(26)13(17(25)23-20(24)29)6-11-7-14(21)16(15(22)8-11)30-9-10-2-4-12(5-3-10)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,25,29)/b13-6+ |
InChI Key |
AAYQFHUZUOJSSC-AWNIVKPZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)C(=O)NC1=O |
Origin of Product |
United States |
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